
3,5-Dibromo-4-(piperidin-1-yl)pyridine
Descripción general
Descripción
3,5-Dibromo-4-(piperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H12Br2N2 and a molecular weight of 320.02 . Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of compounds like this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.02 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : A method for the synthesis of related piperidine compounds, utilizing the condensation of amines and other precursors, has been developed. This method can be adapted for synthesizing variants of 3,5-Dibromo-4-(piperidin-1-yl)pyridine (Smaliy et al., 2011).
- Structural Analysis : Studies have characterized the molecular structure of similar compounds through methods like NMR and X-ray diffraction, providing insights into the structural aspects of this compound (Wojciechowska-Nowak et al., 2011).
Applications in Material Science and Chemistry
- Corrosion Inhibition : Piperidine derivatives have been investigated for their potential in inhibiting corrosion of metals, suggesting a possible application for this compound in material science (Kaya et al., 2016).
- Chemical Reactions and Interactions : Research has explored the chemical reactions and interactions involving similar piperidine compounds, which could shed light on the reactivity and potential applications of this compound in various chemical processes (Nikolov & Yaylayan, 2010).
Potential in Drug Development
- Role in Medicinal Chemistry : While specific studies on this compound are limited, related compounds have been investigated for their potential in drug development, particularly as intermediates in synthesizing more complex molecules (Fussell et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for 3,5-Dibromo-4-(piperidin-1-yl)pyridine is not explicitly mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3,5-Dibromo-4-(piperidin-1-yl)pyridine, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.
Propiedades
IUPAC Name |
3,5-dibromo-4-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2/c11-8-6-13-7-9(12)10(8)14-4-2-1-3-5-14/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIICJNJPKTMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



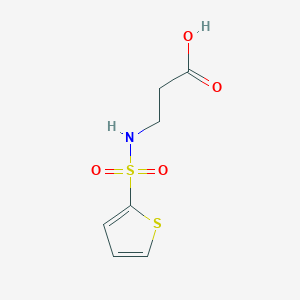
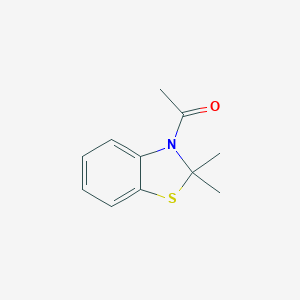

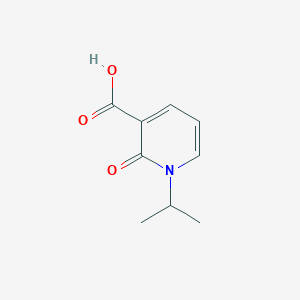


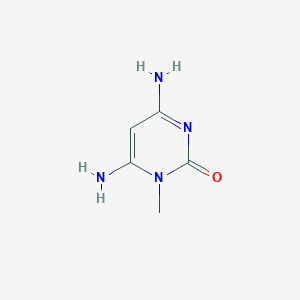
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)

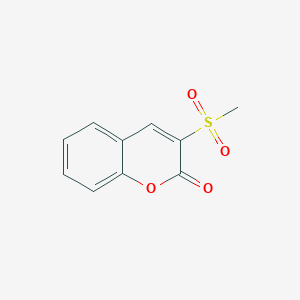

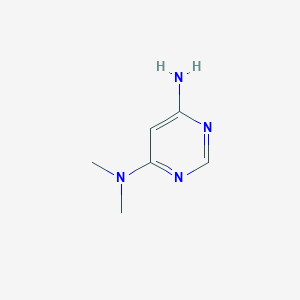
![2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one](/img/structure/B351373.png)
